molecular formula C15H12O B049325 Chalcone CAS No. 614-47-1

Chalcone

Cat. No.: B049325
CAS No.: 614-47-1
M. Wt: 208.25 g/mol
InChI Key: DQFBYFPFKXHELB-VAWYXSNFSA-N
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Description

trans-Chalcone: is an organic compound that belongs to the class of chalcones, which are aromatic ketones. It is characterized by the presence of two aromatic rings connected by a three-carbon α, β-unsaturated carbonyl system. This compound is known for its yellow crystalline appearance and is widely studied for its diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

Chalcones, also known as (E)-Chalcones, are a group of naturally occurring compounds that have been found to interact with a variety of targets. These include cancer cell lines, pathological microorganisms, parasites, and several signaling molecules and cascades related to disease modification . They are known to inhibit several anticancer targets, including thioredoxin reductase , and tubulin polymerization . They also interact with human serum albumin and cyclooxygenase-2 .

Mode of Action

Chalcones demonstrate their ability to modulate a number of targets through multifaceted and complex underlying mechanisms . For example, they have been shown to disrupt cell membranes . The presence of a reactive α,β-unsaturated carbonyl group in chalcones confers upon them a broad range of pharmacological properties . They have been found to cause significant changes in cell morphology and biochemical/molecular parameters .

Biochemical Pathways

Chalcones affect several biochemical pathways. They have been shown to arrest cell cycle in the G1 phase by decreased expression of cyclin D1, CDK4 (cyclin-dependent kinase 4), and phospho-Rb . They also modulate a number of signaling molecules and cascades related to disease modification .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of chalcones have been studied to understand their drug availability properties . .

Result of Action

The molecular and cellular effects of chalcones’ action are significant. They have been reported to possess many beneficial biological effects including anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, antitumor, and chemopreventive activities . They have also been shown to trigger significant changes in cell morphology and biochemical/molecular parameters .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chalcones. It is known that chalcones are structurally diverse group of flavonoids and easily allow to cyclize forming flavonoid structure which is isomeric key step for the skeletal modification of chalcones . This suggests that their structure and function could be influenced by environmental conditions.

Biochemical Analysis

Biochemical Properties

Chalcone is synthesized by the enzyme this compound Synthase (CHS), which catalyzes the first committed step in the flavonoid biosynthetic pathway . The CHS enzyme interacts with 4-coumaroyl-CoA to produce this compound .

Cellular Effects

The production of this compound in cells leads to the synthesis of flavonoids, which have been shown to have various effects on cellular processes. Flavonoids can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound serves as a critical intermediate in the biosynthesis of flavonoids. The CHS enzyme catalyzes the conversion of 4-coumaroyl-CoA into this compound, which then undergoes cyclization to form a flavonoid .

Metabolic Pathways

This compound is involved in the flavonoid biosynthesis pathway. It interacts with the enzyme CHS, which converts 4-coumaroyl-CoA into this compound, marking the first committed step in the pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Chalcone is typically synthesized through an aldol condensation reaction between benzaldehyde and acetophenone. The reaction is catalyzed by a base, such as sodium hydroxide, in an ethanol solution. The mixture is stirred at room temperature until the product precipitates out .

Industrial Production Methods: In industrial settings, the synthesis of trans-Chalcone follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of continuous reactors and efficient separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions: trans-Chalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

trans-Chalcone has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: trans-Chalcone is unique due to its structural simplicity and versatility in undergoing various chemical reactions. Its ability to serve as a precursor for a wide range of biologically active compounds makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(E)-1,3-diphenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFBYFPFKXHELB-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873536
Record name (E)-Chalcone
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow powder; [Alfa Aesar MSDS], Solid
Record name Chalcone
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Boiling Point

346.50 °C. @ 760.00 mm Hg
Record name Chalcone
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Vapor Pressure

0.000107 [mmHg]
Record name Chalcone
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CAS No.

614-47-1, 94-41-7
Record name trans-Chalcone
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Record name Chalcone
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Record name 2-Propen-1-one, 1,3-diphenyl-
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Melting Point

57.5 °C
Record name Chalcone
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Synthesis routes and methods I

Procedure details

Reaction of Aldehydes with Wang Resin-bound Acetophenones: Each packet of Acetophenone-Wang resin was transferred to a 250 mL PP bottle, to which a solution of NaOMe (51.2 mmol, 20 eq, 0.25 M) in 50% THF-MeOH (205 mL) and an aldehyde (51.2 mmol, 20 eq, 0.25 M) were added sequentially. After shaking at room temperature for 3 days, the packet was washed several times with MeOH (3×80 mL) and alternatively with DMF (80 mL) and MeOH (80 mL) for 3 cycles, followed by washes of DCM (2×80 mL) and MeOH (3×80 mL). The packet was air-dried overnight to afford a resin-bound Chalcone, that varied in color from yellow to dark red depending on the aldehyde used.
[Compound]
Name
Aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Acetophenones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
51.2 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
51.2 mmol
Type
reactant
Reaction Step Four
Name
THF MeOH
Quantity
205 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Following the description in Example 1, 18 g (0.25 mol) of n-butyraldehyde, 52 g (0.25 mol) of benzylideneacetophenone and 500 ml of dimethylformamide, 250 ml of ethanol and 13.5 g (0.05 mol) of Cat. 1 are -- after addition of 10.1 g (0.1 mol) of triethylamine -- brought to the reflux temperature for 36 hours. To work up the batch, the solvent mixture is distilled off in a waterpump vacuum, the oily residue, when cold, is taken up in 250 ml of chloroform and the solution is washed successively with water, with dilute sodium bisulphite solution and twice more with water. The organic phase is separated off, the chloroform is distilled off and the residue is distilled in an oil pump vacuum. The fraction of boiling point0.2 = 140° - 170° C which is thus obtained is subsequently fractionated through a 30 cm Vigreux column. After a first running of benzylideneacetophenone, 1,3-diphenylheptane-1,4-dione is isolated as the main fraction.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
10.1 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Potassium hydroxide (18.2 g, 325 mmol) was dissolved in 100 mL of H2O, and 100 mL of methanol was added. 2-Acetyl-6-bromopyridine (65 g, 325 mmol) and (68 g, 650 retool) of p-anisaldehyde were dissolved together in 400 mL of methanol, and the solution was poured into the KOH solution. Precipitation of product began Within a few minutes, and the reaction was allowed to stand at room temperature overnight. The precipitate was collected, washed with isopropanol, and dried to yield 79 g (76%) of the product as a yellow solid, mp 100°-102° C. FDMS (m/e) 317M. An aliquot was purified by column chromatography on Woelm Silica gel, elution with 100% dichloromethane. Anal. Calcd for C15H12BrNO2 : C, 56.63; H, 3.80; N, 4.40. Found: C, 6.66;H, 3.87; N, 4.41. The NMR and IR spectra were consistent with the assigned structure and the product was homogeneous by TLC.
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
68 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
76%

Synthesis routes and methods IV

Procedure details

reacting 2-hydroxyacetophenone appropriately substituted with A, B and C with benzaldehyde appropriately substituted with D and E to obtain chalcone;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a stirred solution of 3,4,5-trimethoxybenzaldehyde (190 mg, formula 5) in 10% methanolic potassium carbonate (15 mL), 3,4,5-trimethoxyacetophenone (200 mg) was added. It was stirred for 3 hours. On completion, the reaction mixture was diluted with water, acidified with dil. HCl and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulphate and evaporated to get a residue. The residue was purified through silica gel column to get chalcone of formula 6 (240 mg)
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
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0 (± 1) mol
Type
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Reaction Step Two
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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